molecular formula C10H10ClNO B13105124 2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride CAS No. 126535-38-4

2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride

Cat. No.: B13105124
CAS No.: 126535-38-4
M. Wt: 195.64 g/mol
InChI Key: JMQFQLHWSFDDNB-UHFFFAOYSA-N
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Description

2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, making them important in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride typically involves the reaction of 2-Methyl-2,3-dihydro-1H-indole with thionyl chloride. The reaction is carried out under reflux conditions, where the indole derivative is treated with thionyl chloride in an inert solvent like dichloromethane. The reaction proceeds with the formation of the carbonyl chloride group at the nitrogen atom of the indole ring .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Amides: Formed by the reaction with amines.

    Esters: Formed by the reaction with alcohols.

    Thioesters: Formed by the reaction with thiols.

    Alcohols: Formed by reduction reactions.

Mechanism of Action

The mechanism of action of 2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride involves its interaction with various molecular targets. The carbonyl chloride group can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This reactivity can be exploited in drug design to target specific enzymes or receptors . The indole ring system also contributes to the compound’s biological activity by interacting with various cellular pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2,3-dihydro-1H-indole-1-methanol
  • 2-Methyl-2,3-dihydro-1H-indole-1-carboxylic acid
  • 2-Methyl-2,3-dihydro-1H-indole-1-thiol

Uniqueness

2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride is unique due to its carbonyl chloride functional group, which imparts distinct reactivity compared to other similar compounds. This functional group allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis .

Biological Activity

2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride, a compound with the molecular formula C10H10ClNO, has garnered attention for its potential biological activities. This compound belongs to the indole family, which is known for a variety of pharmacological properties. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

PropertyValue
Molecular FormulaC10H10ClNO
Molecular Weight201.64 g/mol
IUPAC NameThis compound
CAS Number19028669

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The carbonyl chloride group is known to facilitate nucleophilic attacks, making it reactive towards amines and other nucleophiles. This reactivity may lead to the formation of biologically active derivatives that can modulate enzyme activities or receptor interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of indole derivatives. For instance, compounds similar to this compound have shown significant antiproliferative effects against various cancer cell lines. In a study comparing different indole derivatives, it was found that certain analogs exhibited IC50 values in the low micromolar range against MCF-7 breast cancer cells, indicating strong growth inhibition .

Enzyme Inhibition

Another area of interest is the compound's potential as an enzyme inhibitor. Indole derivatives have been reported to inhibit human carbonic anhydrases (hCA II and hCA IX), which are implicated in tumor progression and metastasis. The inhibition mechanism involves binding to the active site of the enzyme, thus preventing substrate access .

Study on Antiproliferative Activity

A study conducted on a series of indole compounds including this compound demonstrated varying degrees of antiproliferative activity against different cancer cell lines:

  • MCF-7 (breast cancer) : IC50 = 14.8 μM
  • HepG2 (liver cancer) : IC50 = 18.3 μM
    These results suggest that while the compound exhibits promising activity against certain cancer types, further optimization may be necessary to enhance its efficacy .

Mechanistic Insights

Molecular docking studies have been employed to elucidate the binding interactions between this compound and target enzymes. These studies indicated that the compound forms stable complexes with key residues in the active sites of carbonic anhydrases, supporting its role as a potential therapeutic agent .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

Activity TypeObservations
AnticancerSignificant antiproliferative effects against MCF-7 and HepG2 cell lines
Enzyme InhibitionInhibits hCA II and hCA IX
Other ActivitiesPotential antimicrobial properties observed in related compounds

Properties

CAS No.

126535-38-4

Molecular Formula

C10H10ClNO

Molecular Weight

195.64 g/mol

IUPAC Name

2-methyl-2,3-dihydroindole-1-carbonyl chloride

InChI

InChI=1S/C10H10ClNO/c1-7-6-8-4-2-3-5-9(8)12(7)10(11)13/h2-5,7H,6H2,1H3

InChI Key

JMQFQLHWSFDDNB-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)Cl

Origin of Product

United States

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